NeoSTX
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Overview
Description
Neosaxitoxin is a potent neurotoxin that belongs to a group of natural alkaloids known as paralytic shellfish toxins. These toxins are produced by certain species of marine dinoflagellates and freshwater cyanobacteria. Neosaxitoxin is structurally similar to saxitoxin, with the primary difference being the presence of a hydroxyl group bonded to nitrogen at position 1 in neosaxitoxin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neosaxitoxin is complex due to its intricate molecular structureThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product .
Industrial Production Methods: Industrial production of neosaxitoxin is primarily achieved through the extraction from natural sources, such as marine dinoflagellates and freshwater cyanobacteria. These organisms are cultured under controlled conditions to produce the toxin, which is then extracted and purified using techniques like liquid-liquid extraction and solid-phase extraction .
Chemical Reactions Analysis
Types of Reactions: Neosaxitoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used, often under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Scientific Research Applications
Neosaxitoxin has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of paralytic shellfish toxins.
Biology: Neosaxitoxin is employed in studies of ion channel function and neurotoxicity, providing insights into the mechanisms of nerve impulse propagation.
Medicine: The compound has shown promise as a long-acting local anesthetic due to its ability to block voltage-gated sodium channels.
Mechanism of Action
Neosaxitoxin exerts its effects by reversibly inhibiting voltage-gated sodium channels at the neuronal level. This inhibition prevents the propagation of nerve impulses, leading to a blockade of neuronal conduction. The compound binds to the extracellular portion of the sodium channel, specifically the outer vestibule, without affecting other ion channels .
Comparison with Similar Compounds
Saxitoxin: The parent compound of paralytic shellfish toxins, differing from neosaxitoxin by the absence of a hydroxyl group at nitrogen position 1.
Tetrodotoxin: Another potent neurotoxin that also blocks voltage-gated sodium channels but has a different molecular structure.
Gonyautoxins: A group of saxitoxin analogs with varying substitutions that affect their toxicity and binding affinity to sodium channels.
Uniqueness of Neosaxitoxin: Neosaxitoxin is unique due to its specific binding affinity to sodium channels and its prolonged duration of action as a local anesthetic. Unlike other similar compounds, it has a lower affinity for cardiac sodium channels, reducing the risk of cardiotoxicity .
Properties
CAS No. |
64296-20-4 |
---|---|
Molecular Formula |
C10H17N7O5 |
Molecular Weight |
315.29 g/mol |
IUPAC Name |
[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate |
InChI |
InChI=1S/C10H17N7O5/c11-6-14-5-4(3-22-8(13)18)17(21)7(12)16-2-1-9(19,20)10(5,16)15-6/h4-5,12,19-21H,1-3H2,(H2,13,18)(H3,11,14,15)/t4-,5-,10-/m0/s1 |
InChI Key |
PPEKGEBBBBNZKS-HGRQIUPRSA-N |
Isomeric SMILES |
C1CN2C(=N)N([C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)N)O |
SMILES |
C1CN2C(=[N+](C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)[O-])N |
Canonical SMILES |
C1CN2C(=N)N(C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)O |
64296-20-4 | |
Synonyms |
Neosaxitoxin; NeoSTX |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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